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Compound of Interest

Compound Name:
5-(Benzyloxy)-2-

bromobenzaldehyde

Cat. No.: B113107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-(Benzyloxy)-2-bromobenzaldehyde, a key organic intermediate, possesses a unique

molecular architecture that makes it a valuable building block in the synthesis of complex

organic molecules, particularly in the realm of pharmaceutical and materials science. Its

structure, featuring a brominated and benzyloxy-substituted benzaldehyde, presents a rich

landscape for spectroscopic analysis. Understanding the distinct spectral signatures of this

compound is paramount for reaction monitoring, quality control, and structural verification. This

in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-
(Benzyloxy)-2-bromobenzaldehyde, offering insights into the interpretation of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
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Property Value Source

Chemical Name
2-Bromo-5-

(benzyloxy)benzaldehyde
[PubChem][1]

CAS Number 85604-06-4 [PubChem][1]

Molecular Formula C₁₄H₁₁BrO₂ [PubChem][1]

Molecular Weight 291.14 g/mol [PubChem][1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For 5-(Benzyloxy)-2-bromobenzaldehyde, both ¹H and ¹³C NMR provide critical information

about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Detailed Analysis
The ¹H NMR spectrum of 5-(Benzyloxy)-2-bromobenzaldehyde is characterized by distinct

signals corresponding to the aldehydic proton, the aromatic protons of both the benzaldehyde

and benzyl rings, and the benzylic methylene protons.

Predicted ¹H NMR Spectral Data:

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aldehydic-H ~10.3 Singlet (s) 1H

Aromatic-H

(Benzaldehyde ring)
~7.9 - 7.2 Multiplet (m) 3H

Aromatic-H (Benzyl

ring)
~7.5 - 7.3 Multiplet (m) 5H

Benzylic-CH₂ ~5.1 Singlet (s) 2H

Causality Behind Chemical Shifts:
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Aldehydic Proton (~10.3 ppm): The proton of the aldehyde group is significantly deshielded

due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic

effect of the benzene ring, resulting in its characteristic downfield chemical shift.[2]

Aromatic Protons (7.9 - 7.2 ppm): The protons on both aromatic rings resonate in the typical

aromatic region. The protons on the substituted benzaldehyde ring will exhibit a more

complex splitting pattern due to the varied electronic effects of the bromo, benzyloxy, and

aldehyde substituents. The electron-withdrawing bromine atom and aldehyde group will

deshield adjacent protons, while the electron-donating benzyloxy group will cause a slight

shielding effect.[1]

Benzylic Protons (~5.1 ppm): The methylene protons of the benzyloxy group are deshielded

by the adjacent oxygen atom and the phenyl ring, appearing as a sharp singlet.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 5-(Benzyloxy)-2-
bromobenzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable

deuterated solvent.

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. Ensure the

instrument is properly tuned and shimmed to achieve optimal resolution.

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a

sufficient number of scans to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals and determine the chemical shifts relative to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of 5-(Benzyloxy)-2-
bromobenzaldehyde.

Expected ¹³C NMR Chemical Shifts:
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Carbon Assignment Expected Chemical Shift (δ, ppm)

Aldehydic C=O ~190

Aromatic C-Br ~115-120

Aromatic C-O ~155-160

Aromatic C-H & C-C ~110-140

Benzylic -CH₂- ~70

Rationale for Chemical Shift Ranges:

Carbonyl Carbon (~190 ppm): The carbonyl carbon of the aldehyde is highly deshielded and

appears at a characteristic downfield position.[4]

Aromatic Carbons (110-160 ppm): The chemical shifts of the aromatic carbons are

influenced by the attached substituents. The carbon attached to the bromine will be in the

range of 115-120 ppm, while the carbon attached to the benzyloxy group will be significantly

deshielded to around 155-160 ppm. The remaining aromatic carbons will resonate within the

typical 110-140 ppm range.

Benzylic Carbon (~70 ppm): The methylene carbon of the benzyloxy group is shielded

compared to the aromatic carbons and typically appears around 70 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 5-(Benzyloxy)-2-bromobenzaldehyde will exhibit characteristic

absorption bands for the aldehyde, ether, and aromatic functionalities.

Key IR Absorption Bands:
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Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

Aldehyde C-H Stretch ~2850 and ~2750 Medium

Aromatic C-H Stretch ~3100-3000 Medium

Carbonyl (C=O) Stretch ~1700-1680 Strong

Aromatic C=C Stretch ~1600-1450 Medium to Strong

C-O-C (Ether) Stretch ~1250 and ~1050 Strong

C-Br Stretch ~600-500 Medium to Strong

Interpretation of Key Peaks:

Aldehyde Group: The presence of two distinct C-H stretching bands around 2850 and 2750

cm⁻¹, along with a strong C=O stretching absorption in the 1700-1680 cm⁻¹ region, is a

definitive indicator of an aldehyde.[5]

Aromatic Rings: The C-H stretching vibrations of the aromatic protons appear above 3000

cm⁻¹, while the C=C stretching vibrations within the rings give rise to a series of absorptions

in the 1600-1450 cm⁻¹ region.

Benzyloxy Group: The C-O-C ether linkage is characterized by strong asymmetric and

symmetric stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Bromo Substituent: The C-Br stretching vibration is expected in the fingerprint region,

typically between 600 and 500 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (Solid Sample):

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 5-(Benzyloxy)-2-bromobenzaldehyde with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle.
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Transfer the finely ground powder to a pellet press and apply pressure to form a

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrum Features:

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes

(⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as two peaks

of nearly equal intensity at m/z = 290 and 292.

Major Fragmentation Pathways:

Loss of a Hydrogen Radical (M-1): A peak at m/z 289/291 corresponding to the loss of the

aldehydic hydrogen.

Loss of the Aldehyde Group (M-29): A peak at m/z 261/263 resulting from the cleavage of

the C-CHO bond.

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of

the C-O bond of the ether, leading to the formation of the benzyl cation (C₇H₇⁺) at m/z =

91 (a very common and stable fragment) and a brominated phenoxy radical.

Loss of the Benzyloxy Group: Cleavage of the O-CH₂ bond can lead to a fragment at m/z

183/185.

Experimental Protocol for GC-MS Analysis:
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Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent,

such as dichloromethane or ethyl acetate.

GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate

capillary column to separate the compound from any impurities.

MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically

using an electron ionization source). The mass spectrum is recorded over a suitable m/z

range.

Visualizing the Spectroscopic Workflow
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Caption: Workflow for the comprehensive spectroscopic analysis of 5-(Benzyloxy)-2-
bromobenzaldehyde.
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Conclusion
The spectroscopic analysis of 5-(Benzyloxy)-2-bromobenzaldehyde provides a detailed and

unambiguous confirmation of its molecular structure. The combination of ¹H and ¹³C NMR,

FTIR, and Mass Spectrometry offers a complementary set of data that, when interpreted

correctly, serves as a robust quality control and characterization tool for researchers, scientists,

and drug development professionals. This guide provides the foundational knowledge and

expected spectral data to confidently identify and utilize this important chemical intermediate in

various synthetic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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